molecular formula C8H21Si2 B14679581 CID 12730321

CID 12730321

Cat. No.: B14679581
M. Wt: 173.42 g/mol
InChI Key: ZWGKUEVCPFBPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on contextual clues from , which lists oscillatoxin derivatives (e.g., oscillatoxin D, 30-methyl-oscillatoxin D), CID 12730321 is hypothesized to belong to the oscillatoxin family—a class of marine-derived secondary metabolites known for their complex polyketide structures and bioactive properties .

Properties

Molecular Formula

C8H21Si2

Molecular Weight

173.42 g/mol

InChI

InChI=1S/C8H21Si2/c1-6-10(7-2,8-3)9(4)5/h6-8H2,1-5H3

InChI Key

ZWGKUEVCPFBPTJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)[Si](C)C

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Structural Comparison

provides structural data for oscillatoxin derivatives (Figure 1), enabling a direct comparison:

Compound Name CID Structural Feature(s)
Oscillatoxin D 101283546 Core polyketide backbone with hydroxyl groups
30-Methyl-oscillatoxin D 185389 Methyl substitution at C-30 position
Oscillatoxin E 156582093 Epoxide ring or additional oxygenation
Oscillatoxin F 156582092 Varied side-chain configuration
CID 12730321 12730321 Inferred: Similar backbone with unique substituents

Key structural distinctions include methyl groups, epoxide rings, and side-chain modifications, which influence physicochemical properties and bioactivity .

Physicochemical Properties

While this compound’s exact data are unavailable, outlines methodologies for evaluating properties such as log P, solubility, and enzyme interactions. A comparative table based on analogous oscillatoxins and related compounds is proposed:

Property This compound (Inferred) 30-Methyl-oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093)
Molecular Formula CₓHᵧOₙ C₃₂H₄₈O₈ C₃₀H₄₄O₉
Molecular Weight (g/mol) ~600 584.7 548.6
Log P (iLOGP) ~3.5 4.2 3.8
Solubility (mg/mL) Low 0.05 0.1
CYP Inhibition None reported None Moderate

Analytical Characterization

and highlight the use of LC-ESI-MS and collision-induced dissociation (CID) for structural differentiation. For example:

  • Mass Spectrometry : Oscillatoxin derivatives exhibit distinct fragmentation patterns under CID. For this compound, in-source CID could reveal unique cleavage sites compared to analogs like oscillatoxin D or E .
  • Collision Cross-Section (CCS): Differences in CCS values (as noted in ) could distinguish this compound from isomers based on conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.